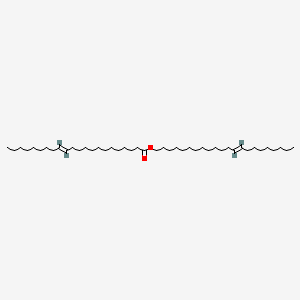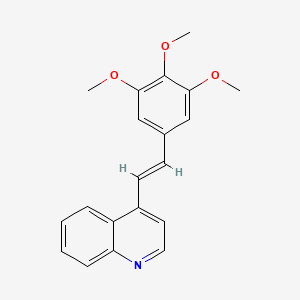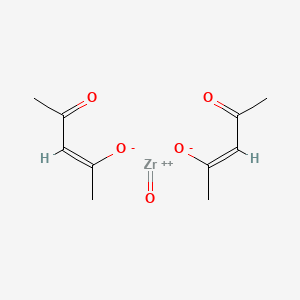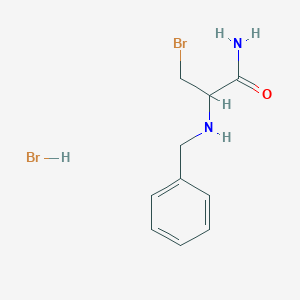
(Hydroxymethyl)guanidinium phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Hydroxymethyl)guanidinium phosphate is a chemical compound that features a guanidinium group substituted with a hydroxymethyl group and paired with a phosphate anion. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The guanidinium group is known for its high basicity and ability to form hydrogen bonds, making it a versatile functional group in biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Hydroxymethyl)guanidinium phosphate typically involves the reaction of hydroxymethylguanidine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Hydroxymethylguanidine+Phosphoric Acid→(Hydroxymethyl)guanidinium phosphate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
化学反应分析
Types of Reactions: (Hydroxymethyl)guanidinium phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The guanidinium group can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formylguanidinium phosphate or carboxyguanidinium phosphate.
科学研究应用
(Hydroxymethyl)guanidinium phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Hydroxymethyl)guanidinium phosphate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidinium group can form strong hydrogen bonds with anionic species, while the hydroxymethyl group can participate in additional hydrogen bonding or covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate enzyme functions or receptor binding.
相似化合物的比较
Guanidinium phosphate: Lacks the hydroxymethyl group but shares similar basicity and hydrogen bonding properties.
Hydroxymethylguanidine: Contains the hydroxymethyl group but lacks the phosphate anion.
Methylguanidinium phosphate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: (Hydroxymethyl)guanidinium phosphate is unique due to the presence of both the hydroxymethyl group and the phosphate anion
属性
CAS 编号 |
84963-35-9 |
|---|---|
分子式 |
C2H10N3O5P |
分子量 |
187.09 g/mol |
IUPAC 名称 |
diaminomethylidene(hydroxymethyl)azanium;dihydrogen phosphate |
InChI |
InChI=1S/C2H7N3O.H3O4P/c3-2(4)5-1-6;1-5(2,3)4/h6H,1H2,(H4,3,4,5);(H3,1,2,3,4) |
InChI 键 |
KQGAVMJZYMWOPH-UHFFFAOYSA-N |
规范 SMILES |
C([NH+]=C(N)N)O.OP(=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


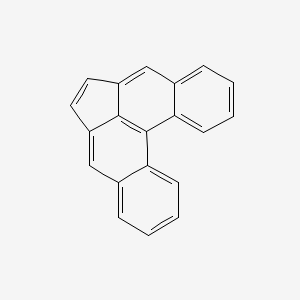
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
